molecular formula C18H23N3O6 B15143268 Imidaprilate-d5

Imidaprilate-d5

Cat. No.: B15143268
M. Wt: 382.4 g/mol
InChI Key: VFAVNRVDTAPBNR-QEIBJONOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidaprilate-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Imidaprilate. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling efficiency of the final product. The production methods are designed to minimize impurities and optimize yield .

Chemical Reactions Analysis

Types of Reactions

Imidaprilate-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce a deuterium-labeled reduced form of the compound .

Scientific Research Applications

Imidaprilate-d5 is extensively used in scientific research due to its unique properties:

Mechanism of Action

Imidaprilate-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This inhibition leads to a decrease in the conversion of angiotensin I to angiotensin II, resulting in vasodilation and reduced blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are primarily related to blood pressure regulation .

Comparison with Similar Compounds

Similar Compounds

    Imidapril: The parent compound of Imidaprilate-d5, used as an antihypertensive agent.

    Enalapril: Another angiotensin-converting enzyme inhibitor with similar applications.

    Lisinopril: A widely used angiotensin-converting enzyme inhibitor for hypertension and heart failure.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This isotopic labeling provides valuable insights into the pharmacokinetics and metabolic pathways of angiotensin-converting enzyme inhibitors, making it a valuable tool in scientific research .

Properties

Molecular Formula

C18H23N3O6

Molecular Weight

382.4 g/mol

IUPAC Name

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i3D,4D,5D,6D,7D

InChI Key

VFAVNRVDTAPBNR-QEIBJONOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O)[2H])[2H]

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.